

# Unraveling "Antifungal Agent 107": A Technical Guide to Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Antifungal agent 107 |           |
| Cat. No.:            | B15559843            | Get Quote |

The designation "**Antifungal agent 107**" does not refer to a single, universally recognized compound but rather appears in scientific literature in connection with several distinct discoveries. This technical guide provides an in-depth analysis of the most prominent findings associated with this term, focusing on the discovery, isolation, and characterization of potent antifungal compounds from various microbial sources. The primary entities discussed are Burkholdine 1119, often denoted as compound 107 in relevant literature, novel diterpenoids from Acrocarpospora punica 04107M, and bioactive metabolites from Aspergillus clavatus AS-107.

# Burkholdine 1119 (107): A Potent Lipopeptide from Burkholderia ambifaria

Burkholdine 1119 is a cyclic lipopeptide identified as a promising lead for a new class of antifungal agents due to its significant potency.[1] It is part of a family of related compounds, the burkholdines, which have been isolated from Burkholderia ambifaria.[1]

## **Discovery and Source**

Burkholderia ambifaria strain 2.2N, the source of burkholdines, was originally isolated from a soil sample.[2] This bacterium displayed a notable ability to inhibit the growth of various fungi, which prompted the investigation and subsequent isolation of the responsible bioactive compounds.[2]



### **Isolation and Purification**

The isolation of burkholdines from Burkholderia ambifaria cultures involves a multi-step process designed to separate the lipopeptide compounds from the culture broth and other metabolites. While specific, detailed protocols for Burkholdine 1119 are often proprietary, a general workflow can be constructed based on standard methods for natural product isolation.





Click to download full resolution via product page

Fig. 1: Generalized workflow for the isolation of Burkholdine 1119.



## **Quantitative Data: Antifungal Activity**

Burkholdine 1119 has demonstrated potent antifungal activity, in some cases exceeding that of established antifungal drugs like amphotericin B.[1] Its activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.

| Compound                  | Saccharomyces<br>cerevisiae (MIC in<br>µg/mL) | Candida albicans<br>(MIC in µg/mL) | Aspergillus niger<br>(MIC in μg/mL) |
|---------------------------|-----------------------------------------------|------------------------------------|-------------------------------------|
| Burkholdine 1119<br>(107) | 0.1                                           | 0.4                                | 0.1                                 |

Table 1: Antifungal activity (MIC) of Burkholdine 1119 against various fungal species.

#### **Mechanism of Action**

The proposed mechanism of action for burkholdines, including Burkholdine 1119, is the inhibition of fungal  $\beta$ -glucan synthase. This enzyme is crucial for the synthesis of  $\beta$ -glucan, an essential component of the fungal cell wall. As this enzyme is absent in humans, it represents a selective target for antifungal therapy, making Burkholdine 1119 a promising candidate for further development.

## Acrocarposporins from Acrocarpospora punica 04107M

A novel strain of Actinobacteria, Acrocarpospora punica 04107M, isolated from a soil sample in Taiwan, was found to produce a series of previously undescribed diterpenoids, named Acrocarposporins A-E. Several of these compounds have exhibited mild to moderate antifungal activity.

## **Discovery and Isolation**

The discovery of these compounds was the result of a screening program for bioactive metabolites from rare Actinobacteria. The producing organism, A. punica 04107M, was identified as a new species.







The production of Acrocarposporins was achieved through fermentation in a liquid culture medium, followed by extraction and purification.

- Inoculation and Fermentation: A suspension of A. punica 04107M spores is used to inoculate a seed medium, which is incubated for several days. This seed culture is then transferred to a larger fermenter containing a production medium and incubated for approximately 14 days.
- Extraction: After fermentation, the culture broth is separated from the mycelium by filtration. The broth is then subjected to solvent extraction, typically with butanol (BuOH), to isolate the crude secondary metabolites.
- Purification: The butanol extract undergoes bioassay-guided fractionation. This involves a
  series of chromatographic techniques, such as column chromatography and highperformance liquid chromatography (HPLC), to isolate the individual compounds
  (Acrocarposporins A-E).





Click to download full resolution via product page

Fig. 2: Experimental workflow for the isolation of Acrocarposporins.



## **Quantitative Data: Antifungal Activity**

The antifungal activity of the isolated Acrocarposporins was evaluated using both disk diffusion assays and by determining their Minimum Inhibitory Concentrations (MIC).

| Compound                  | Aspergillus<br>niger    | Penicillium<br>italicum | Candida<br>albicans     | Saccharomyce<br>s cerevisiae |
|---------------------------|-------------------------|-------------------------|-------------------------|------------------------------|
| Inhibition Zone<br>(mm)   | Inhibition Zone<br>(mm) | Inhibition Zone<br>(mm) | Inhibition Zone<br>(mm) |                              |
| Acrocarposporin<br>A      | 10.3 ± 0.6              | 12.1 ± 0.5              | 11.2 ± 0.4              | 9.5 ± 0.3                    |
| Acrocarposporin<br>B      | -                       | -                       | -                       | 10.1 ± 0.2                   |
| Acrocarposporin<br>D      | 11.5 ± 0.4              | 13.2 ± 0.6              | 12.6 ± 0.5              | 11.8 ± 0.4                   |
| Acrocarposporin<br>E      | 12.3 ± 0.5              | 10.8 ± 0.3              | 11.9 ± 0.6              | 10.4 ± 0.2                   |
| Ketoconazole<br>(Control) | 25.4 ± 0.8              | 28.9 ± 0.9              | 26.3 ± 0.7              | 27.5 ± 0.8                   |

Table 2: Antifungal activity of Acrocarposporins as measured by inhibition zone diameter (including an 8 mm disk).



| Compound                  | Aspergillus<br>niger (MIC in<br>µg/mL) | Penicillium<br>italicum (MIC<br>in µg/mL) | Candida<br>albicans (MIC<br>in µg/mL) | Saccharomyce<br>s cerevisiae<br>(MIC in µg/mL) |
|---------------------------|----------------------------------------|-------------------------------------------|---------------------------------------|------------------------------------------------|
| Acrocarposporin<br>A      | 54.87                                  | 53.98                                     | 49.56                                 | >100                                           |
| Acrocarposporin<br>B      | >100                                   | >100                                      | >100                                  | 57.38                                          |
| Acrocarposporin<br>D      | >100                                   | 38.89                                     | 42.78                                 | 40.15                                          |
| Acrocarposporin<br>E      | 59.78                                  | >100                                      | 51.32                                 | 56.92                                          |
| Ketoconazole<br>(Control) | 3.25                                   | 6.72                                      | 11.79                                 | 3.16                                           |

Table 3: Minimum Inhibitory Concentrations (MIC) of Acrocarposporins against various fungal strains.

## Bioactive Metabolites from Aspergillus clavatus AS-107

An endophytic fungus, Aspergillus clavatus AS-107, isolated from an ascidian (marine invertebrate), has been shown to produce novel secondary metabolites. While the primary focus of the cited research was on their antibacterial properties, the genus Aspergillus is a known source of a wide array of bioactive compounds, including those with antifungal activity.

## **Discovery and Isolation**

Aspergillus clavatus AS-107 was isolated as an endophyte from a marine ascidian. The ethyl acetate (EtOAc) extracts of its culture were found to contain several secondary metabolites, including a new aminobenzoic peptide, seco-clavatustide B, and a new clavatoic acid derivative.

## **Antimicrobial Activity**



The isolated compounds from Aspergillus clavatus AS-107 demonstrated potent activity against several aquatic and human bacterial pathogens, with MIC values in the low micromolar range. For instance, seco-clavatustide B and clavatustide B showed significant activity against Aeromonas hydrophilia and Pseudomonas aeruginosa. While the antifungal potential of these specific compounds was not the main focus of the study, other metabolites from Aspergillus species are known to have antifungal properties. Further investigation is required to fully characterize the antifungal activity of metabolites from the AS-107 strain.

### Conclusion

The term "Antifungal agent 107" is not a singular entity but a designation that has been associated with at least three different lines of antifungal research. The most potent and well-characterized of these is Burkholdine 1119 (107), a cyclic lipopeptide with a promising mechanism of action that warrants further investigation for clinical applications. The Acrocarposporins from Acrocarpospora punica 04107M represent a novel class of diterpenoids with moderate antifungal activity, highlighting the continued potential of rare Actinobacteria as a source of new bioactive compounds. Finally, the metabolites from Aspergillus clavatus AS-107, while primarily studied for their antibacterial effects, underscore the vast and often untapped reservoir of antimicrobial agents within marine-derived fungi. This guide provides a comprehensive overview of the discovery, isolation, and quantitative assessment of these compounds, offering valuable insights for researchers in the field of drug discovery and development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Burkholdines from Burkholderia ambifaria: antifungal agents and possible virulence factors
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug discovery through the isolation of natural products from Burkholderia PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Unraveling "Antifungal Agent 107": A Technical Guide to Discovery and Isolation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15559843#antifungal-agent-107-discovery-and-isolation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com